1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone
CAS No.:
Cat. No.: VC20145938
Molecular Formula: C17H28O2Si
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H28O2Si |
|---|---|
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | 1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone |
| Standard InChI | InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-10-8-16(9-11-17)15(7)18/h8-14H,1-7H3 |
| Standard InChI Key | JFZGQYBPTYFMHB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone is systematically named 1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone under IUPAC nomenclature. Its molecular structure (Fig. 1) comprises:
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A phenyl ring substituted at the para position with a silyl ether group ().
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An acetyl group () at the adjacent position.
The triisopropylsilyl group confers steric bulk, enhancing stability against nucleophilic and acidic conditions. This property is critical for its role as a protective moiety for hydroxyl groups during synthetic processes .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.5 g/mol |
| CAS Registry Number | 935859-12-4 |
| Appearance | Neat liquid or crystalline solid |
| Stability | Hydrolytically sensitive |
Synthesis and Industrial Production
Synthetic Methodology
The synthesis of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone typically involves a silylation reaction between 4-hydroxyacetophenone and triisopropylsilyl chloride (TIPSCl) . The reaction proceeds under anhydrous conditions in the presence of a base such as pyridine or imidazole to scavenge hydrochloric acid:
Industrial-scale production employs continuous flow reactors to optimize yield (typically >85%) and minimize side reactions like hydrolysis.
Purification and Quality Control
Post-synthesis, the compound is purified via column chromatography or distillation to achieve >95% purity . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to verify structural integrity .
Applications in Organic Synthesis
Protecting Group Utility
The triisopropylsilyl (TIPS) group in 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone serves as a temporary protective moiety for hydroxyl groups during multi-step syntheses. Its stability under basic and mildly acidic conditions allows selective deprotection using fluoride ions (e.g., tetrabutylammonium fluoride) .
Intermediate in Pharmaceutical Synthesis
This compound is a precursor in the synthesis of biologically active molecules, including:
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Anticancer agents: Silyl-protected intermediates are used to stabilize reactive hydroxyl groups in taxane derivatives .
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Antiviral drugs: The TIPS group protects sugar hydroxyls in nucleoside analog syntheses.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[2-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone | Ortho-substituted TIPS group; lower steric hindrance | |
| 4-[[[Tris(1-methylethyl)silyl]oxy]methyl]benzaldehyde | Aldehyde functional group; used in cross-coupling reactions |
The para-substitution in 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone offers superior steric protection compared to its ortho-substituted analog, making it preferable in syntheses requiring high regioselectivity .
Recent Advances and Research Directions
Catalytic Applications
Recent studies explore its use in asymmetric catalysis, where the TIPS group modulates catalyst solubility and enantioselectivity in hydrogenation reactions .
Material Science Innovations
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability, enabling applications in gas storage and separation technologies.
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